molecular formula C18H21ClN4O4S B11089683 (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No.: B11089683
M. Wt: 424.9 g/mol
InChI Key: OHJPWGPMXDFSLK-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation, and high-efficiency catalysts for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid like AlCl₃.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines from the nitro group.

    Substitution: Halogenated or alkylated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.

    Biological Studies: The compound can be used in studies investigating the interaction of aromatic amines with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine exerts its effects is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain potential psychoactive properties. The nitro and sulfonyl groups may also play roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorobenzyl)-2-nitroaniline: Similar structure but lacks the piperazine and sulfonyl groups.

    (4-Chlorobenzyl)-5-nitropiperazine: Similar but lacks the sulfonyl group.

    (4-Chlorobenzyl)-2-nitrophenylamine: Similar but lacks the piperazine ring.

Uniqueness

(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, is significant for its potential interactions with neurotransmitter receptors, setting it apart from simpler analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C18H21ClN4O4S/c1-28(26,27)22-10-8-21(9-11-22)16-6-7-18(23(24)25)17(12-16)20-13-14-2-4-15(19)5-3-14/h2-7,12,20H,8-11,13H2,1H3

InChI Key

OHJPWGPMXDFSLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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